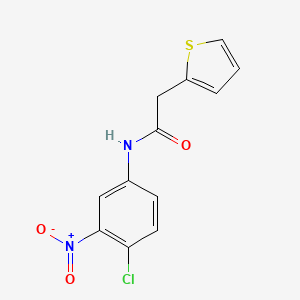

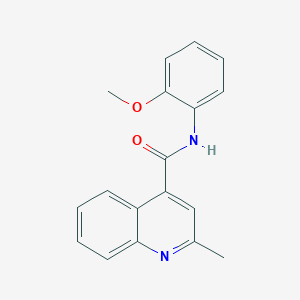

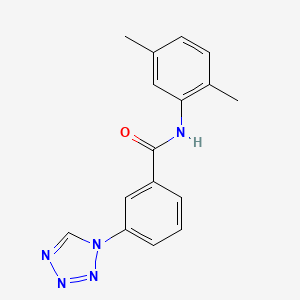

5-(anilinomethylene)-3-ethyl-1-phenyl-2-thioxo-4-imidazolidinone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-(anilinomethylene)-3-ethyl-1-phenyl-2-thioxo-4-imidazolidinone, also known as Thioflavin T, is a fluorescent dye that is widely used in scientific research. It is a member of the thiazole family of compounds and is commonly used to stain amyloid fibrils. Thioflavin T has been used in various fields of research, including neuroscience, biochemistry, and biophysics.

Mechanism of Action

5-(anilinomethylene)-3-ethyl-1-phenyl-2-thioxo-4-imidazolidinone T binds to the beta-sheet structure of amyloid fibrils through hydrophobic interactions and hydrogen bonding. The binding of 5-(anilinomethylene)-3-ethyl-1-phenyl-2-thioxo-4-imidazolidinone T to the amyloid fibrils results in a conformational change that leads to an increase in fluorescence intensity. The fluorescence signal is proportional to the amount of amyloid fibrils present in the sample.

Biochemical and Physiological Effects:

5-(anilinomethylene)-3-ethyl-1-phenyl-2-thioxo-4-imidazolidinone T has no known biochemical or physiological effects on living organisms. It is a non-toxic compound that is widely used in scientific research.

Advantages and Limitations for Lab Experiments

5-(anilinomethylene)-3-ethyl-1-phenyl-2-thioxo-4-imidazolidinone T has several advantages for lab experiments. It is a highly sensitive and specific dye that can detect low levels of amyloid fibrils. It is also a relatively inexpensive and easy-to-use dye that can be used in a variety of experimental settings.

However, 5-(anilinomethylene)-3-ethyl-1-phenyl-2-thioxo-4-imidazolidinone T has some limitations. It is not suitable for the detection of all types of amyloid fibrils. It is also not a quantitative method for the detection of amyloid fibrils. The fluorescence signal is affected by various factors, including pH, temperature, and solvent polarity.

Future Directions

5-(anilinomethylene)-3-ethyl-1-phenyl-2-thioxo-4-imidazolidinone T has several potential future directions in scientific research. One possible direction is the development of 5-(anilinomethylene)-3-ethyl-1-phenyl-2-thioxo-4-imidazolidinone T analogs that can detect other types of protein aggregates. Another direction is the development of 5-(anilinomethylene)-3-ethyl-1-phenyl-2-thioxo-4-imidazolidinone T-based biosensors that can detect amyloid fibrils in living organisms. 5-(anilinomethylene)-3-ethyl-1-phenyl-2-thioxo-4-imidazolidinone T can also be used in the development of diagnostic tools for diseases associated with amyloid fibrils.

Conclusion:

5-(anilinomethylene)-3-ethyl-1-phenyl-2-thioxo-4-imidazolidinone T is a valuable tool in scientific research for the detection and quantification of amyloid fibrils. It is a highly sensitive and specific dye that has several advantages for lab experiments. 5-(anilinomethylene)-3-ethyl-1-phenyl-2-thioxo-4-imidazolidinone T has no known biochemical or physiological effects on living organisms and is a relatively inexpensive and easy-to-use dye. Despite its limitations, 5-(anilinomethylene)-3-ethyl-1-phenyl-2-thioxo-4-imidazolidinone T has several potential future directions in scientific research.

Synthesis Methods

The synthesis of 5-(anilinomethylene)-3-ethyl-1-phenyl-2-thioxo-4-imidazolidinone T involves the reaction of aniline, ethyl acetoacetate, and sulfur in the presence of a catalyst. The reaction yields a yellow powder that is soluble in water and ethanol. The purity of the compound is crucial for its use in scientific research.

Scientific Research Applications

5-(anilinomethylene)-3-ethyl-1-phenyl-2-thioxo-4-imidazolidinone T is widely used in scientific research for the detection and quantification of amyloid fibrils. Amyloid fibrils are protein aggregates that are associated with various diseases, including Alzheimer's disease, Parkinson's disease, and type II diabetes. 5-(anilinomethylene)-3-ethyl-1-phenyl-2-thioxo-4-imidazolidinone T binds to the beta-sheet structure of amyloid fibrils and emits a fluorescent signal upon excitation. This property makes 5-(anilinomethylene)-3-ethyl-1-phenyl-2-thioxo-4-imidazolidinone T a valuable tool in the study of amyloid fibril formation and its role in disease pathogenesis.

properties

IUPAC Name |

1-ethyl-5-hydroxy-3-phenyl-4-(phenyliminomethyl)imidazole-2-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3OS/c1-2-20-17(22)16(13-19-14-9-5-3-6-10-14)21(18(20)23)15-11-7-4-8-12-15/h3-13,22H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMLWBCJBIXFWHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(N(C1=S)C2=CC=CC=C2)C=NC3=CC=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Imidazolidinone, 3-ethyl-1-phenyl-5-[(phenylamino)methylene]-2-thioxo- | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

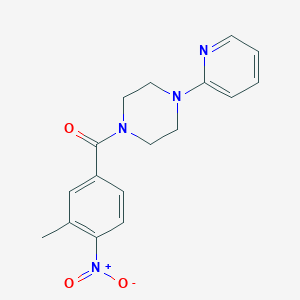

![N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-2-thiophenecarboxamide](/img/structure/B5798154.png)

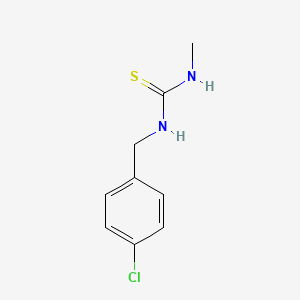

![N-{[(2-fluorophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5798187.png)

![N-(4-methylphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5798194.png)

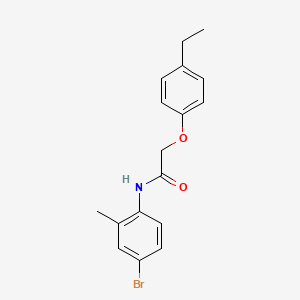

![4-bromo-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5798201.png)